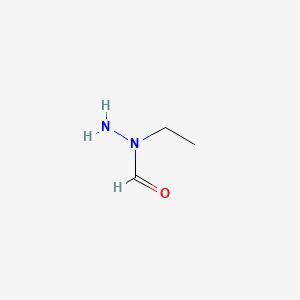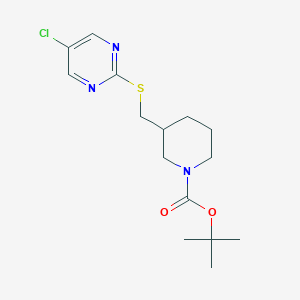
2-(bromomethyl)-1-cyclopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bromomethyl)-1-cyclopropyl-1H-imidazole is an organic compound that features a bromomethyl group attached to a cyclopropyl-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-cyclopropyl-1H-imidazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and then passed through a constant-temperature water bath under illumination .
Analyse Des Réactions Chimiques
Types of Reactions
2-(bromomethyl)-1-cyclopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-1-cyclopropyl-1H-imidazole, while oxidation with potassium permanganate would produce this compound-4,5-dicarboxylic acid.
Applications De Recherche Scientifique
2-(bromomethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-1-cyclopropyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(bromomethyl)-1H-imidazole: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
2-(chloromethyl)-1-cyclopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.
2-(bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an imidazole ring, leading to different chemical and biological properties.
Uniqueness
2-(bromomethyl)-1-cyclopropyl-1H-imidazole is unique due to the presence of both the bromomethyl and cyclopropyl groups, which confer distinct chemical reactivity and potential biological activity. The cyclopropyl group can introduce strain into the molecule, affecting its interactions with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-cyclopropylimidazole |
InChI |
InChI=1S/C7H9BrN2/c8-5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2 |
Clé InChI |
OGXWGITZQRHJSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=CN=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


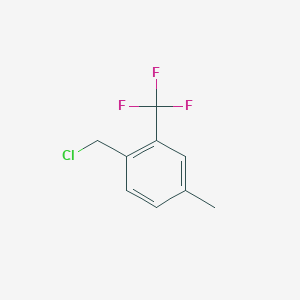

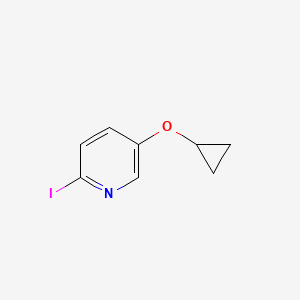
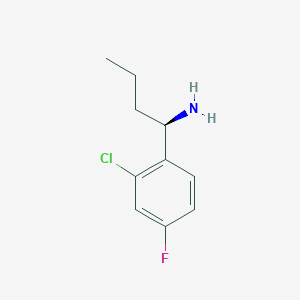
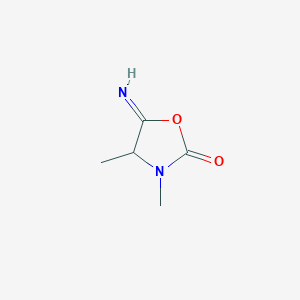
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

